Ammonium

描述

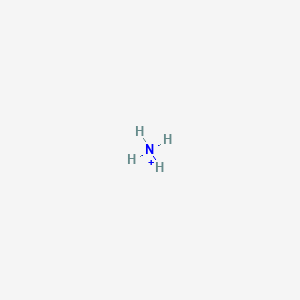

铵离子是一种多原子阳离子,化学式为NH₄⁺。它是氨 (NH₃) 经质子化形成的,其中一个氢离子 (H⁺) 被添加到氨中。 此离子在各种生物和化学过程中起着关键作用,常见于许多化合物中,包括铵盐 .

准备方法

合成路线和反应条件

铵离子可以通过氨与酸反应合成。例如,当氨与盐酸反应时,会形成氯化铵: [ \text{NH}3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]

工业生产方法

在工业上,铵离子是通过将氨与氯化氢气体或盐酸在水溶液中结合而制成的。 此方法被广泛用于生产氯化铵,这是一种常见的铵盐 {_svg_2}.

化学反应分析

反应类型

铵离子会发生各种化学反应,包括:

氧化: 铵离子可以被氧化形成氮气和水。

还原: 它可以被还原形成氨。

取代: 铵离子可以参与取代反应以形成不同的铵盐。

常见试剂和条件

氧化: 在强氧化剂(如高锰酸钾)的存在下,铵离子可以被氧化。

还原: 还原剂如氢化锂铝可以将铵离子还原为氨。

取代: 铵离子与各种酸反应形成相应的铵盐。

主要产物

氧化: 氮气和水。

还原: 氨。

取代: 氯化铵、硫酸铵等铵盐.

科学研究应用

Agricultural Applications

Fertilizers : Approximately 80% of the ammonia produced globally is utilized in the manufacture of fertilizers. Ammonium sulfate and this compound nitrate are common fertilizers that provide essential nitrogen to plants, promoting growth and enhancing crop yields .

Soil Health : this compound compounds help improve soil structure and fertility. They play a crucial role in the nitrogen cycle, where they are converted into nitrates by nitrifying bacteria, making nitrogen available to plants .

Pharmaceutical Applications

Drug Formulation : this compound salts are used in various pharmaceutical formulations. For example, this compound chloride is utilized as an expectorant in cough syrups to help clear mucus from the airways .

Antimicrobial Agents : Quaternary this compound compounds (QACs) are increasingly being employed for their antimicrobial properties in dental materials and other medical applications. They have shown effectiveness in preventing oral diseases and are being explored for use in smart materials and nanoparticle formulations .

Environmental Applications

Water Treatment : this compound compounds are used as coagulants in water purification processes. They help remove impurities by facilitating the aggregation of suspended particles .

Air Quality Management : Ammonia is utilized to reduce nitrogen oxide emissions from combustion sources such as industrial boilers and power generators. This application is vital for mitigating air pollution and improving environmental health .

Industrial Applications

Catalysis : this compound compounds serve as catalysts in various chemical reactions. Recent advancements include the development of novel catalysts that enhance ammonia synthesis efficiency, crucial for both agricultural and chemical industries .

Cleaning Agents : QACs are widely used in cleaning products due to their ability to kill bacteria and viruses. Their usage has surged during the COVID-19 pandemic as effective disinfectants .

Case Study 1: this compound in Agriculture

A study conducted on the effects of this compound sulfate on crop yield showed a significant increase in wheat production when applied at optimal rates. The research highlighted that this compound sulfate not only provided nitrogen but also improved soil pH levels, enhancing nutrient availability.

Case Study 2: Antimicrobial Properties of QACs

Research published in Environmental Science & Technology examined the effectiveness of quaternary this compound compounds against various pathogens in healthcare settings. The findings indicated that these compounds significantly reduced microbial load on surfaces, suggesting their potential for widespread use in infection control strategies .

Data Tables

| Application Area | Specific Compound | Functionality |

|---|---|---|

| Agriculture | This compound sulfate | Fertilizer for nitrogen supply |

| Pharmaceuticals | This compound chloride | Expectorant in cough syrups |

| Environmental Science | This compound hydroxide | Water treatment coagulant |

| Industrial Cleaning | Quaternary this compound compounds | Antimicrobial agents |

作用机制

相似化合物的比较

类似化合物

氨 (NH₃): 一种可以质子化形成铵离子的气体。

钾离子 (K⁺): 由于其尺寸相似,在化学行为上与铵离子类似。

独特性

铵离子与氨: 铵离子是氨的质子化形式,在水溶液中更稳定。

铵离子与钾离子: 虽然这两种离子在尺寸和行为上相似,但铵离子在参与氮代谢和酸碱平衡方面具有独特性.

生物活性

Ammonium, represented chemically as , plays a crucial role in various biological processes across different organisms. Its biological activity is primarily linked to its function as a nitrogen source, its role in metabolic pathways, and its antimicrobial properties. This article explores the biological activity of this compound compounds, particularly focusing on novel this compound salts and their applications in antimicrobial and antioxidant activities.

1. This compound Transport Mechanisms

The transport of this compound across cellular membranes is facilitated by proteins from the Amt/Mep/Rh superfamily. These transporters are essential for maintaining nitrogen balance in cells and mitigating ammonia toxicity. The exchange of this compound is critical for various physiological processes, including:

- Selective Transport : this compound transporters facilitate the movement of and ammonia () across membranes.

- pH Regulation : The uptake of this compound can influence intracellular pH levels due to its weak acid properties, affecting cellular metabolism and function .

2. Antimicrobial Activity of this compound Salts

Recent studies have highlighted the antimicrobial potential of novel this compound salts. A series of twenty-three multifunctional this compound salts were synthesized and tested for their biological activity. Key findings include:

- Microbial Inhibition : The compounds exhibited significant antimicrobial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.70 μM |

| Escherichia coli | 0.70 μM |

| Candida albicans | 0.70 μM |

- Antioxidant Properties : The most active compounds demonstrated antioxidant activity at concentrations of 0.25 and 0.50 mM without exhibiting cytotoxic effects on human cell lines (WI-38 and Chang liver) at concentrations up to 11.3 μM .

3.1 Eutrophic Estuary Studies

A study conducted in the Jiulong River Estuary revealed insights into the biological transformation of this compound and urea under eutrophic conditions:

- Oxidation Dynamics : The study utilized isotope tracer techniques to assess the uptake and oxidation rates of this compound compared to urea.

- Findings : Results indicated that ammonia oxidation predominated over urea oxidation, especially in dark conditions, highlighting the preference of microorganisms for this compound as a nitrogen source .

3.2 Quaternary this compound Salts

Quaternary this compound salts (QAS) have been extensively studied for their broad-spectrum biological activities:

- Biocidal Effects : QAS exhibit algistatic, bacteriostatic, and fungistatic properties, making them valuable in agricultural and pharmaceutical applications.

- Mechanism of Action : Their efficacy is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis and death .

4. Conclusion

This compound compounds, particularly novel this compound salts, demonstrate significant biological activity with potential applications in antimicrobial therapies and antioxidant treatments. Ongoing research into their mechanisms of action and broader ecological impacts will further elucidate their roles in both health and environmental contexts.

常见问题

Basic Research Questions

Q. How can researchers accurately measure the thermodynamic properties of ammonium salts (e.g., NH₄Cl) during dissolution in aqueous solutions?

Methodological Answer: Use calorimetry to quantify enthalpy changes (ΔH) and conduct conductivity experiments to determine solubility equilibria. For precise results, ensure controlled temperature conditions (±0.1°C) and standardized reagent purity. Replicate experiments to assess reproducibility, and compare data with computational models (e.g., COSMO-RS) to validate findings .

Q. What experimental protocols are recommended for synthesizing this compound-based coordination compounds?

Methodological Answer: Employ ligand-exchange reactions under inert atmospheres (e.g., N₂ glovebox) to prevent oxidation. Characterize products using X-ray crystallography and FT-IR spectroscopy. Adjust pH (4–6) to stabilize NH₄⁺ coordination, and monitor reaction progress via UV-Vis spectroscopy for real-time analysis .

Q. How should researchers address discrepancies in reported pKa values for this compound ions in aqueous systems?

Methodological Answer: Conduct potentiometric titrations at ionic strengths matching literature conditions (e.g., 0.1 M KCl). Cross-validate with spectroscopic methods (e.g., NMR pH titrations) and account for temperature effects. Use high-purity buffers and calibrate electrodes daily to minimize instrumental drift .

Q. What are the best practices for sourcing and validating this compound-related data from public databases?

Methodological Answer: Prioritize databases with peer-reviewed entries (e.g., PubChem, HMDB) and cross-reference CAS Registry Numbers (e.g., 14798-03-9 for NH₄⁺). Verify experimental parameters (e.g., temperature, solvent) and check for updates in version-controlled repositories like EPA DSSTox .

Q. How can researchers minimize pre-analytical errors in ammonia quantification from biological samples?

Methodological Answer: Collect samples in heparin-free tubes to avoid clotting artifacts. Centrifuge immediately (4°C, 3000 rpm) to separate plasma. Use enzymatic assays (e.g., glutamate dehydrogenase) with fluorometric detection to enhance sensitivity. Include internal standards (e.g., ¹⁵N-ammonia) to correct for matrix effects .

Advanced Research Questions

Q. What interdisciplinary approaches are needed to resolve contradictions in atmospheric ammonia source attribution (natural vs. anthropogenic)?

Methodological Answer: Combine isotopic fingerprinting (δ¹⁵N-NH₃) with regional air quality models (e.g., CMAQ). Deploy high-resolution sensors in agricultural and industrial zones for real-time emission tracking. Validate findings against satellite data (e.g., AIRS) to account for long-range transport .

Q. How can computational models improve predictions of this compound nitrate (NH₄NO₃) formation in particulate matter?

Methodological Answer: Integrate quantum mechanical calculations (e.g., DFT for reaction pathways) with thermodynamic models (e.g., ISORROPIA-II). Parameterize models using field data on relative humidity and NOₓ concentrations. Validate against aerosol mass spectrometry (AMS) datasets .

Q. What strategies are effective for developing selective ammonia sensors in complex environmental matrices?

Methodological Answer: Design fluorometric probes with pH-responsive moieties (e.g., dansyl derivatives) for dual-lifetime referencing. Test selectivity against interferants (e.g., amines, urea) using spiked samples. Optimize membrane permeability in sensor prototypes via Langmuir-Blodgett techniques .

Q. How should researchers design experiments to extrapolate toxicological data from this compound surrogates (e.g., NH₄Cl) to understudied compounds?

Methodological Answer: Use read-across methodologies with QSAR models to predict toxicity endpoints. Validate in vitro assays (e.g., zebrafish embryotoxicity) for high-throughput screening. Compare metabolite profiles (LC-MS/MS) to identify species-specific detoxification pathways .

Q. What statistical frameworks are optimal for reconciling conflicting datasets on this compound’s role in soil nitrogen cycling?

Methodological Answer: Apply mixed-effects models to account for spatial heterogeneity (e.g., soil pH gradients). Use Bayesian meta-analysis to weight studies by sample size and methodology rigor. Pair with stable isotope probing (¹³C-NH₄⁺) to trace microbial assimilation pathways .

属性

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。